molecular formula C13H9BrF2N2O B8441140 N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide

N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide

Cat. No. B8441140
M. Wt: 327.12 g/mol
InChI Key: ODPJETYLRUCPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C13H9BrF2N2O and its molecular weight is 327.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide

Molecular Formula

C13H9BrF2N2O

Molecular Weight

327.12 g/mol

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H9BrF2N2O/c1-7-5-11(17-6-8(7)14)18-13(19)12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,17,18,19)

InChI Key

ODPJETYLRUCPMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a (0° C.) cooled and stirred solution of 2,6-difluorobenzoyl chloride (500 mg, 2.83 mmol) in DCM (10 mL) was added 4-bromo-3-methylaniline (632 mg, 3.40 mmol) followed by the addition of pyridine (275 μL, 3.40 mmol). The resulting mixture was warmed to room temperature and stirred overnight. Water (10 mL) was then added to the above mixture and extracted with DCM (3×20 mL). The combined organic layers were washed with 10% aq.HCl (10 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum to afford 250 mg (28%) of the title compound as a white solid. 1HNMR (400 MHz, DMSO-d6) δ 11.44 (s, 1H, D2O exchangeable), 8.53 (s, 1H), 7.63 (s, 1H), 7.61-7.54 (m, 1H), 7.21 (t, J=7.0 Hz, 2H), 2.41 (m, 3H); (ESI-MS (m/z) 327, 329 [(MH)+ Br79,81]
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
275 μL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
28%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.